Physicochemical properties of 3-[amino(carboxy)methyl]benzoic acid hydrochloride
Physicochemical properties of 3-[amino(carboxy)methyl]benzoic acid hydrochloride
An In-depth Technical Guide on the Physicochemical Properties of 3-[amino(carboxy)methyl]benzoic acid hydrochloride
Executive Summary
3-[amino(carboxy)methyl]benzoic acid hydrochloride is a molecule presenting a unique structural scaffold with multiple functional groups that dictate its chemical behavior. As with any potential drug candidate, a thorough understanding of its physicochemical properties is not merely an academic exercise but a fundamental necessity for successful drug development.[1][2][3] These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[4][5] This guide provides a comprehensive technical overview of the key physicochemical characteristics of 3-[amino(carboxy)methyl]benzoic acid hydrochloride. It details the causality behind experimental choices for characterization, provides field-proven, step-by-step protocols for their determination, and discusses the profound implications of these properties on the compound's journey from the laboratory to clinical application.
Note on Data: Specific experimental data for 3-[amino(carboxy)methyl]benzoic acid hydrochloride is not widely available in public literature. The quantitative values presented in this guide are illustrative, based on the compound's structural features and are intended to serve as representative examples. The primary focus of this document is on the scientific rationale and the experimental methodology required for their precise determination.
Molecular Structure and Its Implications
The first step in any physicochemical assessment is a thorough analysis of the molecule's structure. 3-[amino(carboxy)methyl]benzoic acid hydrochloride (Molecular Formula: C₉H₁₀ClNO₄, Molecular Weight: 231.63 g/mol ) possesses several key features that are critical to its behavior in a physiological environment.[6]
-
Aromatic Ring: A benzene core provides a rigid, hydrophobic scaffold.
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Benzoic Acid Group: An acidic functional group attached directly to the aromatic ring.
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α-Amino Acid Moiety: An amino group and a carboxylic acid group attached to the same benzylic carbon. This feature introduces zwitterionic potential.
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Hydrochloride Salt: The presence of hydrochloride indicates that the compound is supplied with the most basic functional group, the amino group, in its protonated, cationic form (NH₃⁺). This salt form is often utilized to enhance aqueous solubility and stability.[7]
These functional groups confer amphoteric properties, meaning the molecule can act as both an acid and a base, making its ionization state, and by extension its properties like solubility and permeability, highly dependent on the pH of its environment.
Ionization Behavior (pKa) and pH-Dependent Speciation
The acid dissociation constant, or pKa, is arguably one of the most critical physicochemical parameters for any ionizable drug candidate.[8][9] It dictates the extent of ionization at a given pH, which directly impacts solubility, absorption across biological membranes, and interaction with the molecular target.[10] Given its structure, 3-[amino(carboxy)methyl]benzoic acid hydrochloride has at least two distinct pKa values: one for the deprotonation of the carboxylic acid groups and another for the deprotonation of the protonated amino group.
The ionization state of the molecule will change significantly as it moves through the varying pH environments of the gastrointestinal tract (stomach pH ~1.5-3.5, intestine pH ~6.0-7.4).
Caption: Predicted ionization states of the compound at different pH ranges.
Table 1: Predicted pKa Values
| Parameter | Predicted Value | Implication |
| pKa₁ (Carboxylic Acids) | ~ 2.5 - 4.0 | Below this pH, the molecule is primarily cationic. |
| pKa₂ (Amino Group) | ~ 9.0 - 10.0 | Above this pH, the molecule becomes anionic. |
Experimental Protocol: pKa Determination by Potentiometric Titration
This method is a reliable and widely used technique for determining the pKa values of pharmaceutical compounds.[8][10][11] The principle involves monitoring the pH of a solution of the compound as a titrant (a strong base, like NaOH) is added incrementally. The pKa is the pH at which the functional group is 50% ionized, identified as the midpoint of the buffer region on the titration curve.[11]
Methodology:
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System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[11]
-
Sample Preparation: Accurately weigh and dissolve a sample of 3-[amino(carboxy)methyl]benzoic acid hydrochloride in a known volume of purified water to achieve a final concentration of approximately 1 mM.[8] For poorly soluble compounds, a co-solvent like methanol may be used, but the results will yield an apparent pKa (pKaapp).[9]
-
Ionic Strength Adjustment: Add a concentrated solution of a salt (e.g., KCl) to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration. This minimizes variations in activity coefficients.[11]
-
Initial Acidification: Adjust the initial pH of the solution to ~1.8-2.0 with a standardized solution of 0.1 M HCl. This ensures all functional groups are fully protonated at the start of the titration.[8]
-
Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration. This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the equivalence points.[11]
-
Titration: Place the solution in a reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode. Add small, precise aliquots of a standardized 0.1 M NaOH solution.[8]
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12.0.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the half-equivalence points on the titration curve. Multiple pKa values will be evident as distinct buffer regions or inflection points.
Solubility Profile
Solubility is a gatekeeper property in drug development.[12] A compound must dissolve to be absorbed. Poor aqueous solubility is a major cause of failure for promising drug candidates.[12] The solubility of 3-[amino(carboxy)methyl]benzoic acid hydrochloride is expected to be highly pH-dependent due to its multiple ionizable groups. It will likely exhibit its lowest solubility at the isoelectric point (pI), where the net charge is zero (the zwitterionic form), and higher solubility at low and high pH values where it exists as a charged cation or anion, respectively.
Table 2: Illustrative Solubility Data
| Solvent/Medium | Temperature (°C) | Expected Solubility (mg/mL) | Rationale |
| Purified Water | 25 | Moderate | Salt form enhances solubility over the free base. |
| 0.1 M HCl (pH ~1) | 25 | High | The molecule is a fully protonated cation, enhancing interaction with water. |
| PBS (pH 7.4) | 25 | Moderate to Low | The molecule is likely near its isoelectric point, reducing solubility. |
| Dimethyl Sulfoxide (DMSO) | 25 | High | A common organic solvent capable of dissolving a wide range of compounds.[13] |
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[14][15] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Methodology:
-
Preparation: Add an excess amount of solid 3-[amino(carboxy)methyl]benzoic acid hydrochloride to vials containing a known volume of the desired solvent (e.g., purified water, 0.1 M HCl, PBS pH 7.4). The excess solid is crucial to ensure equilibrium is reached.[14]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[14]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not bind the compound.[14][16]
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent.
-
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]
-
Calculation: Calculate the original solubility in the test medium (e.g., in mg/mL or µg/mL) by back-calculating from the measured concentration of the diluted sample.
Melting Point and Solid-State Characterization
The melting point is a fundamental thermal property used to assess the identity and purity of a crystalline solid.[17][18] For a pure substance, the melting point occurs over a sharp, narrow temperature range. Impurities typically cause the melting point to depress and broaden.[19] This makes it an essential quality control parameter.
Table 3: Illustrative Thermal Properties
| Parameter | Expected Value | Significance |
| Melting Point | >180 °C (decomposes) | A sharp melting range indicates high purity. Decomposition suggests potential thermal instability. |
Experimental Protocol: Melting Point Determination by Capillary Method
This is a standard pharmacopeial method for determining the melting range of a substance.[20][21]
Methodology:
-
Sample Preparation: Ensure the sample is finely powdered and completely dry.[20]
-
Capillary Loading: Load the powdered sample into a thin-walled glass capillary tube, sealed at one end, to a packing height of 2-3 mm.[21]
-
Apparatus Setup: Place the loaded capillary into the heating block of a modern melting point apparatus.[18]
-
Heating: Set a rapid heating ramp (e.g., 10 °C/min) to approach the expected melting point.[21]
-
Measurement: Approximately 10 °C below the expected melting point, reduce the heating rate to a standard 1 °C/min as required by most pharmacopeias.[20][21]
-
Observation & Recording: Carefully observe the sample. Record the temperature at which the substance first begins to collapse or liquefy (onset point) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.[19][20]
Integrated Physicochemical Workflow for Drug Development
The characterization of a potential drug candidate is not a series of isolated experiments but an integrated workflow. The data from each experiment informs subsequent steps and decisions in the drug development pipeline.
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![Chemical structure of 3-[amino(carboxy)methyl]benzoic acid](https://i.imgur.com/3gX2Y8f.png)
